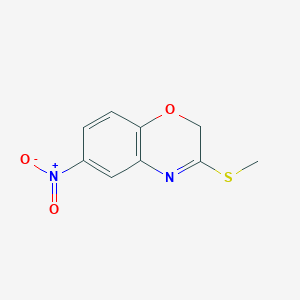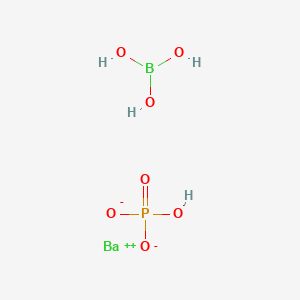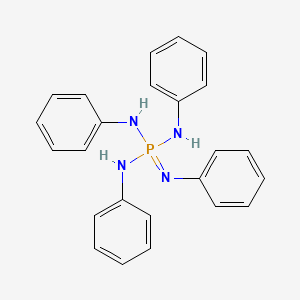
Phosphorimidic triamide, N,N',N'',N'''-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- is a chemical compound with the molecular formula C24H23N4P. It contains 24 carbon atoms, 23 hydrogen atoms, 4 nitrogen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- can be achieved through several methods. One common approach involves the use of phosphorus halides as substrates. The reaction typically requires specific conditions, such as controlled temperature and the presence of catalysts, to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted phosphorimidic triamides .
Applications De Recherche Scientifique
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and therapeutic applications. Additionally, this compound is used in industrial applications, such as the production of flame retardants and organic dyes .
Mécanisme D'action
The mechanism of action of phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- can be compared with other similar compounds, such as phosphorimidic triamide, N,N’,N’‘,N’‘’-tetrakis(4-bromophenyl)-. While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and reactivity. This uniqueness makes phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- a valuable compound for specific applications .
Propriétés
Numéro CAS |
112981-12-1 |
|---|---|
Formule moléculaire |
C24H23N4P |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
N-[dianilino(phenylimino)-λ5-phosphanyl]aniline |
InChI |
InChI=1S/C24H23N4P/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20,25-27H |
Clé InChI |
VHMJIYZVNFHJHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
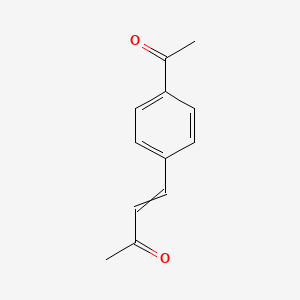
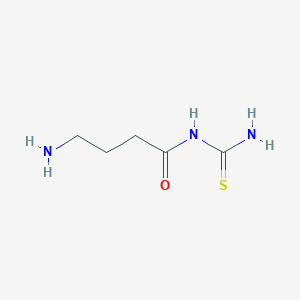

![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
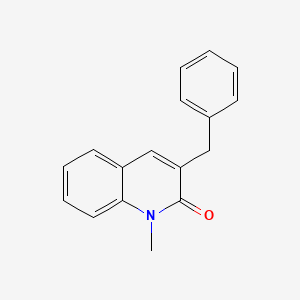
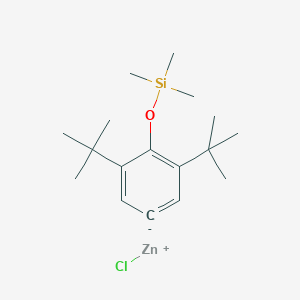
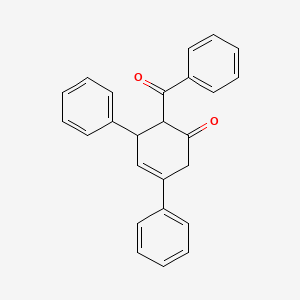
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
